molecular formula C10H10BrN B8800096 4-Bromo-1,5-dimethyl-1H-indole CAS No. 610794-16-6

4-Bromo-1,5-dimethyl-1H-indole

Cat. No. B8800096
CAS RN: 610794-16-6
M. Wt: 224.10 g/mol
InChI Key: HNZIFVCVIVUGIK-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
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properties

CAS RN

610794-16-6

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-1,5-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3

InChI Key

HNZIFVCVIVUGIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-5-methylindole (3.55 g, 16.9 mmol) (21) in 10 ml of anhydrous DMF is added to a suspension of sodium hydride (1.01 g, 60% in mineral oil, 25.3 mmol, 1.5 eq.) in 10 ml of DMF under nitrogen at 0° C. The resulting mixture is stirred at 0° C. for 30 minutes, and then warmed to room temperature. After stirring at room temperature for an additional 2 hours, the reaction mixture is cooled to 0° C. Iodomethane (2.40 g, 18.6 mmol, 1.1 eq.) is added dropwise, the mixture is stirred at 0° C. for 2 hours, and then is warmed to 50° C. and stirred for an additional 2 hours. The reaction mixture is poured into 100 ml of ice-water, extracted with ethyl acetate (30 ml×3), washed with water and brine dried over anhydrous sodium sulfate. The solvent is evaporated and the product (22) is taken to dryness under high vacuum to give 3.75 g of pure compound. 1H NMR (400 MHz, CDCl3) δ 7.17 (1H, d, J=8.4 Hz), 7.08 (1H, d, J=8.4 Hz), 7.05 (1H, 4, J=3.2 Hz), 650 (1H, dd, J=0.4, 2.8 Hz), 3.77 (3H, 3), 2.51 (3H, s); MS (+VE) m/z 224 (M+).
Quantity
3.55 g
Type
reactant
Reaction Step One
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1.01 g
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reactant
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10 mL
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solvent
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10 mL
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solvent
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2.4 g
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reactant
Reaction Step Two
[Compound]
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ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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